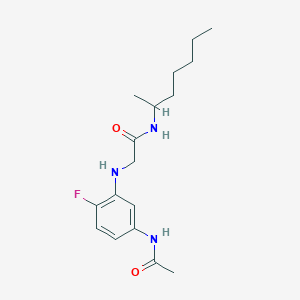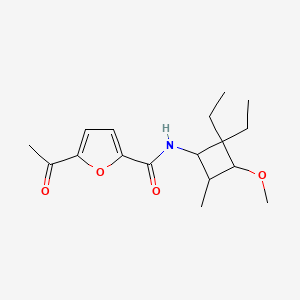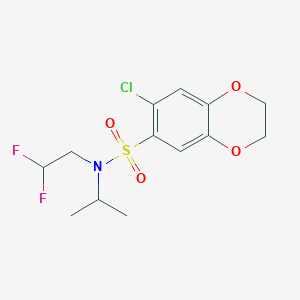![molecular formula C20H21N3O2S B7077266 4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7077266.png)
4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones and thiophenes. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinolinone and thiophene moieties in its structure suggests a wide range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinolinone intermediate reacts with a piperazine derivative.
Attachment of the Thiophene Group: The thiophene moiety is attached via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a thiophene boronic acid and a halogenated piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolinone core may inhibit enzyme activity by binding to the active site, while the thiophene moiety can modulate receptor function through π-π interactions and hydrogen bonding. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-[4-(phenylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one: Similar structure but with a phenyl group instead of a thiophene.
4-methyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one: Contains a pyridine ring instead of a thiophene.
Uniqueness
The presence of the thiophene moiety in 4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one imparts unique electronic properties and enhances its biological activity compared to similar compounds with different aromatic groups. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-16-6-2-3-7-17(16)21-19(24)18(14)20(25)23-10-8-22(9-11-23)13-15-5-4-12-26-15/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFXAHKOJDPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7077193.png)
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)
![2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid](/img/structure/B7077198.png)


![1-[3-[[2-(Cyclopropanecarbonylamino)acetyl]amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B7077213.png)
![1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one](/img/structure/B7077216.png)
![2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7077217.png)
![[1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone](/img/structure/B7077229.png)
![1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7077230.png)

![2-[1-(4-methylphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7077233.png)
![3-methyl-6-[1-(4-methylphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]pyridine-2-carbonitrile](/img/structure/B7077246.png)
![[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone](/img/structure/B7077253.png)
